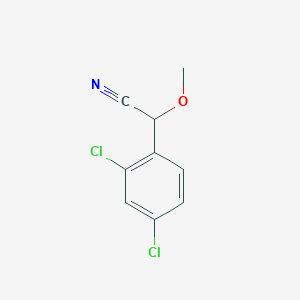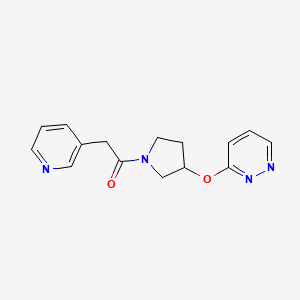
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone serves as a crucial intermediate in the synthesis of a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of pyridazinone derivatives has been reported, highlighting the compound's utility in creating molecules with antiviral properties against HSV1 and HAV-MBB, demonstrating its importance in medicinal chemistry research for developing new antiviral drugs (Attaby et al., 2006). Furthermore, its role in the synthesis of Cu(II) complexes illustrates its potential in studying DNA binding and nuclease activity, which could be relevant in understanding DNA interactions and designing new therapeutic agents (Kumar et al., 2012).
Catalysis and Synthesis of Heterocycles
In catalysis, this compound is part of processes leading to the formation of various heterocycles, such as indolizines, pyrrolones, and indolizinones, through methods like Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration. These methodologies underscore the compound's versatility in synthesizing functionally rich heterocycles from simple substrates, which are of significant interest in pharmaceuticals and materials science (Smith et al., 2007).
Novel Cathinone Derivative Identification
The compound has also been identified as a novel cathinone derivative in forensic studies, indicating its relevance in legal and forensic contexts. This highlights its potential for being a compound of interest in the analysis and identification of new psychoactive substances, aiding in law enforcement and public health efforts (Bijlsma et al., 2015).
Antimicrobial Activity
Further research into the compound's derivatives has explored their antimicrobial properties, emphasizing the compound's foundational role in developing new antimicrobials. This is particularly important in the context of increasing antibiotic resistance, suggesting the compound's derivatives could be promising candidates for new antimicrobial agents (Salimon et al., 2011).
Propiedades
IUPAC Name |
1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVKHZNFSQKCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)
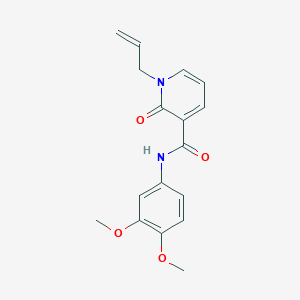
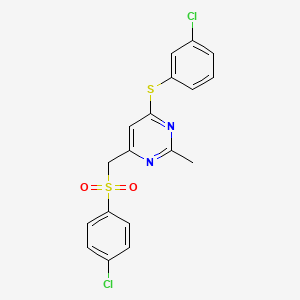
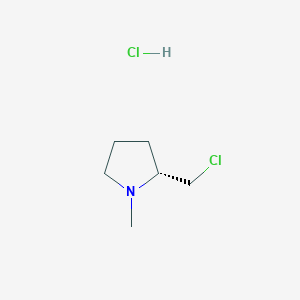
![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![1-(3-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928033.png)
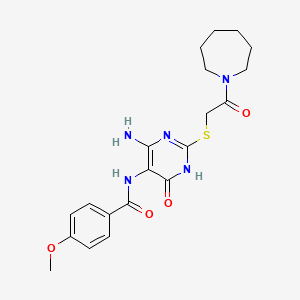
![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2928035.png)
![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
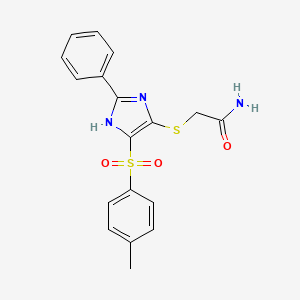

![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)
